(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16307689
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29NO5 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-(4-tert-butylphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H29NO5/c1-15-7-12-18(30-15)21(26)19-20(16-8-10-17(11-9-16)24(2,3)4)25(13-6-14-29-5)23(28)22(19)27/h7-12,20,27H,6,13-14H2,1-5H3 |
| Standard InChI Key | XQGTXIQBJKIGSP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCOC)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Analysis
The molecule’s core consists of a pyrrolidine-2,3-dione ring, a five-membered lactam scaffold with two ketone groups at positions 2 and 3. Key substituents include:
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A (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene] group at position 4, introducing a conjugated enol ether system.
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A 5-(4-tert-butylphenyl) moiety at position 5, contributing hydrophobicity and steric bulk.
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A 1-(3-methoxypropyl) chain at position 1, enhancing solubility through its ether linkage.
The E-configuration of the methylidene group at position 4 is critical for maintaining planar geometry, which may influence intermolecular interactions in biological systems.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉NO₅ |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-(4-tert-butylphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCOC)O |
Synthetic Methodology
Key Reaction Steps
Synthesis typically involves a multi-step sequence:
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Pyrrolidine Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloaddition reactions.
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Introduction of the 4-tert-butylphenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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Methylidene Furan Attachment: Aldol condensation between 5-methylfuran-2-carbaldehyde and the pyrrolidine-dione intermediate.
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3-Methoxypropyl Substitution: Nucleophilic substitution using 3-methoxypropyl bromide under basic conditions.
Table 2: Example Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | DCC, DMAP, CH₂Cl₂, 0°C → RT | 78% |
| 2 | Friedel-Crafts Alkylation | AlCl₃, 4-tert-butylbenzene, 80°C | 65% |
| 3 | Aldol Condensation | Et₃N, THF, reflux, 12 h | 58% |
| 4 | Nucleophilic Substitution | K₂CO₃, DMF, 60°C, 6 h | 72% |
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, furan-H), 5.92 (s, 1H, OH), 4.21 (t, J = 6.8 Hz, 2H, OCH₂), 3.48 (s, 3H, OCH₃).
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IR (KBr): 1745 cm⁻¹ (C=O, lactam), 1680 cm⁻¹ (C=O, ketone), 1610 cm⁻¹ (C=C).
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HRMS (ESI+): m/z 412.1987 [M+H]⁺ (calc. 412.1991).
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of >24 h at pH 7.4.
Hypothesized Biological Activities
Enzyme Inhibition
The α,β-unsaturated ketone system in the methylidene group suggests potential as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes like proteases or kinases.
Table 3: Predicted Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| LogP | 3.8 ± 0.2 |
| H-bond Donors | 1 |
| H-bond Acceptors | 6 |
| Polar Surface Area | 78.5 Ų |
Comparative Analysis with Structural Analogs
Substituent Impact on Bioactivity
Compared to analogs with nitroaryl or thiadiazolyl groups, the 3-methoxypropyl chain in this compound improves metabolic stability by reducing oxidative dealkylation. The tert-butylphenyl group enhances lipophilicity, potentially increasing blood-brain barrier permeability.
Table 4: Structural Comparison with Analogous Pyrrolidine-2,3-diones
| Compound | R₁ | R₄ | LogP |
|---|---|---|---|
| Target Compound | 3-Methoxypropyl | 4-[Hydroxy(5-methylfuran)] | 3.8 |
| Analog 1 | Nitroaryl | Dihydrobenzofuran | 4.2 |
| Analog 2 | Methylamino | Thiadiazolyl | 2.9 |
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to control stereochemistry at position 4.
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In Vitro Screening: Evaluate antimicrobial and anticancer activity against standardized cell lines.
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ADMET Profiling: Assess toxicity, pharmacokinetics, and metabolism using in silico and in vivo models.
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